Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate
Overview
Description
Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate is a useful research compound. Its molecular formula is C11H14N2O5S2 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cycloaddition and Cyclocondensation Reactions : A study by Sokolov et al. (2012) explored the behavior of a similar compound, Methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate, in cycloaddition and cyclocondensation reactions. These reactions yielded derivatives like thiazolo[3,2-a][1,3,5]triazine and various dihydroimidazo[2,1-b]thiazol derivatives (Sokolov, Aksinenko, Epishina, & Goreva, 2012).
Monoamine Oxidase Inhibitory Activity : In 2019, Ahmad et al. reported the synthesis of 2‐amino‐6‐benzyl‐4‐phenyl‐4,6‐dihydrobenzo[c]pyrano[2,3‐e][1,2]thiazine‐3‐carbonitrile 5,5‐dioxides, which involved a similar chemical structure. These compounds were identified as selective inhibitors of monoamine oxidase A and B, highlighting their potential in biochemical applications (Ahmad, Jalil, Zaib, Aslam, Ahmad, Rasul, Arshad, Sultan, Hameed, Asiri, & Iqbal, 2019).
Optical Resolution and Chiral Synthesis : Research by Yodo et al. (1988) focused on the optical isomers of methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate, a compound structurally related to the target molecule. This study emphasized the significance of optical resolution and chiral synthesis in producing enantiomers, crucial for pharmaceutical applications (Yodo, Matsushita, Ohsugi, & Harada, 1988).
Synthesis of Isotopically Labeled Compounds : Feil et al. (1988) described methods for synthesizing isotopically labeled methanesulfinic acid, which is related to the methanesulfonate component of the target molecule. This highlights the compound's role in creating labeled substances for scientific studies (Feil, Huwe, Dulik, & Fenselaum, 1988).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms depending on their specific biological activity .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
Methyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate methanesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses and functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This compound may also affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of metabolites and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Thiazole derivatives are known to bind to the active sites of enzymes, inhibiting their activity . This compound may also activate certain enzymes, leading to downstream effects on cellular processes. Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For example, thiazole derivatives can affect the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins . This compound may also influence metabolic flux and the levels of metabolites, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Thiazole derivatives can be transported across cell membranes by active or passive transport mechanisms . Once inside the cell, the compound may bind to proteins that facilitate its distribution to specific cellular compartments or tissues. This localization can impact its biological activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound can determine its specific biological effects.
Properties
IUPAC Name |
methanesulfonic acid;methyl 2-imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S.CH4O3S/c1-12-7-4-3-6(9(13)14-2)5-8(7)15-10(12)11;1-5(2,3)4/h3-5,11H,1-2H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQMQRJHYSWOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)OC)SC1=N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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